molecular formula C14H13FN4O2S B2782654 7-(4-fluorobenzyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-43-5

7-(4-fluorobenzyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2782654
CAS RN: 333752-43-5
M. Wt: 320.34
InChI Key: OOQHKGLUNAGTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as FBM, is a small molecule that has been studied for its potential use in scientific research applications. FBM is a purine derivative that contains a sulfur atom and a fluorine atom on the benzyl group. It has been shown to have potential as an inhibitor of certain enzymes and as a fluorescent probe for imaging studies.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases : A study on 8‐Benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones, which are chemically related to the specified compound, highlighted their potential as multitarget drugs for neurodegenerative diseases. These compounds have shown significant activity as dual‐target‐directed A1/A2A adenosine receptor antagonists and demonstrated the ability to inhibit monoamine oxidases (MAO), suggesting advantages over single-target therapeutics in treating neurodegenerative diseases (Brunschweiger et al., 2014).

Synthesis of New Ring Systems : Research into the synthesis of new thiadiazepino-[3,2-f]-purine ring systems from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been conducted, illustrating the compound's role as a precursor in the creation of new chemical structures. These synthesized structures could have potential applications in the development of new pharmaceutical agents (Hesek & Rybár, 1994).

Antiviral Applications : A derivative, specifically 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione, was identified as a chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase. This discovery points towards potential antiviral applications for derivatives of the specified compound, providing a foundation for the development of novel antiviral drugs (Cho et al., 2015).

Ligand for Metal Complexes : The compound has been studied as a ligand in mixed ligand metal complexes, demonstrating its versatility in coordination chemistry. These complexes may have various applications in catalysis, material science, and as models for studying metal-ligand interactions in biological systems (Shaker, 2011).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHKGLUNAGTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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